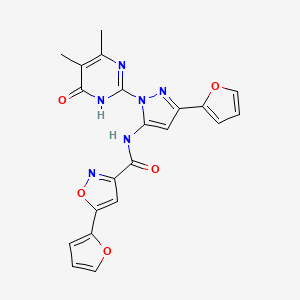

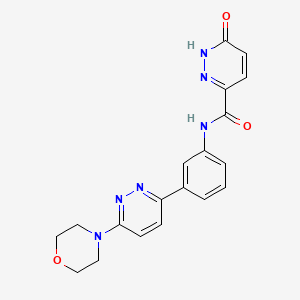

![molecular formula C11H13N3O3S B2534205 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1225810-82-1](/img/structure/B2534205.png)

2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . One such method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques like 1H NMR . For instance, the compound was characterized from 1H NMR by the disappearance of the methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and the appearance of the acid proton signal of 3 at δ 13.6 .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and involve multiple steps . For example, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be determined using various analytical techniques . For instance, the compound was characterized from 1H NMR by the disappearance of the methyl peak signal of ester peaks 2 at δ 3.9 as singlet, and the appearance of the acid proton signal of 3 at δ 13.6 .Applications De Recherche Scientifique

- Pyrimidine derivatives exhibit promising anticancer properties. Researchers have explored the use of this compound in the treatment of various cancers, including myeloid leukemia. Drugs like imatinib, dasatinib, and nilotinib, which contain pyrimidine moieties, are well-established treatments for leukemia .

- Pyrimidines have demonstrated antimicrobial and antibacterial activities. Investigating the potential of this compound against bacterial strains (such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi) could provide valuable insights .

- Some pyrimidine derivatives exhibit anti-inflammatory and analgesic effects. Researchers have explored their potential in managing pain and inflammation .

- Pyrimidines have been investigated as potential antiviral agents. Their role in combating HIV and other viral infections is an active area of research .

- Certain pyrimidine-based compounds show cardiovascular benefits and antihypertensive effects. Understanding their mechanisms of action could lead to novel therapeutic strategies .

- Pyrimidines play a role in metabolic pathways. For instance, they are key intermediates for Vitamin B1 synthesis. Additionally, some derivatives act as inhibitors of enzymes like pyruvate dehydrogenase kinase .

Anticancer Activity

Antimicrobial and Antibacterial Effects

Anti-Inflammatory and Analgesic Properties

Antiviral Activity

Cardiovascular and Antihypertensive Effects

Metabolic Disorders and Enzyme Inhibition

Orientations Futures

The future directions in the research of pyrimidine derivatives involve the development of new synthetic methodologies that are eco-friendly . This includes the use of non-hazardous and renewable solvents, and the avoidance of hazardous solvents not only in reaction but also in extraction and purification steps .

Mécanisme D'action

Target of action

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Mode of action

The mechanism of action of pyrimidine-based compounds is often associated with the inhibition of certain enzymes or interactions with specific receptors . For example, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of prostaglandin E2 .

Biochemical pathways

Pyrimidines are involved in various biochemical pathways due to their presence in DNA and RNA. They can affect the synthesis of nucleic acids and proteins, and influence cell division and growth .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary greatly depending on their specific structures and substitutions. Some pyrimidines may be readily absorbed and distributed throughout the body, while others may be metabolized or excreted more quickly .

Result of action

The molecular and cellular effects of pyrimidines can be diverse, ranging from antimicrobial to anti-inflammatory effects . For example, some pyrimidines have been found to exhibit potent anti-inflammatory effects .

Action environment

The action, efficacy, and stability of pyrimidines can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances . For example, the Dimroth rearrangement, a common reaction involving pyrimidines, can be catalyzed by acids, bases, heat, or light .

Propriétés

IUPAC Name |

2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-5-7-9(15)12-6(4-14(2)3)13-10(7)18-8(5)11(16)17/h4H2,1-3H3,(H,16,17)(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWDCZVKGKYNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)NC(=N2)CN(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

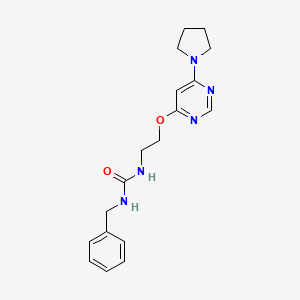

![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)

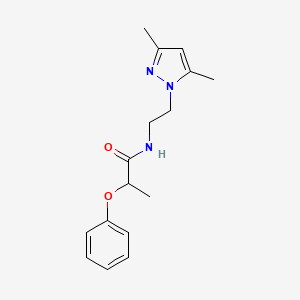

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

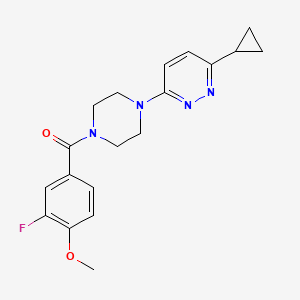

![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)

![N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine](/img/structure/B2534141.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B2534142.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)